N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide
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Description
N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide, commonly known as DPCPX, is a selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, such as cardiovascular function, neurotransmission, and inflammation. DPCPX has been widely used in scientific research to investigate the role of the adenosine A1 receptor in various biological processes.
Scientific Research Applications
Antioxidant and Anticholinesterase Activity
Sulfonyl hydrazones and piperidine derivatives have shown significant roles in medicinal chemistry. A study by Karaman et al. (2016) synthesized novel series of sulfonyl hydrazone incorporating piperidine derivatives, demonstrating their antioxidant capacity through various assays. These compounds exhibited significant lipid peroxidation inhibitory activity and anticholinesterase activity, suggesting potential for treating oxidative stress-related disorders and cholinesterase inhibitor-responsive diseases (Karaman et al., 2016).
Molecular Interaction with CB1 Cannabinoid Receptor
Another study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, highlighting the compound's potent and selective antagonism. This research provides insights into the structural requirements for receptor binding and activity modulation, which could inform the design of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).
Antimicrobial Activity
Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial activity against bacterial and fungal pathogens of tomato plants. This study reveals the potential of such compounds in addressing plant pathogens, which could have implications for agricultural applications (Vinaya et al., 2009).
Alzheimer’s Disease Treatment Candidates
Research by Rehman et al. (2018) synthesized N-substituted derivatives of a compound structurally related to N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide to evaluate as new drug candidates for Alzheimer’s disease. This work indicates the potential of these derivatives in the development of treatments for neurodegenerative diseases, focusing on enzyme inhibition activity against acetylcholinesterase (AChE) (Rehman et al., 2018).
Enantioselective Catalysis
A study on l-Piperazine-2-carboxylic acid derived N-formamide highlighted its role as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines. This research points to applications in synthetic chemistry, where such catalysts can enable the production of compounds with high enantiomeric purity, essential for pharmaceutical applications (Wang et al., 2006).
properties
IUPAC Name |
N-[1-(2,5-dichlorophenyl)sulfonylpiperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-14-6-7-16(20)17(12-14)26(24,25)22-10-8-15(9-11-22)21-18(23)13-4-2-1-3-5-13/h1-7,12,15H,8-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZCRLNDOFKHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide |
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